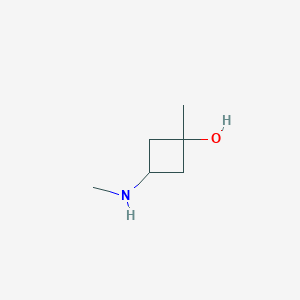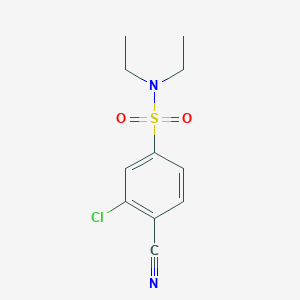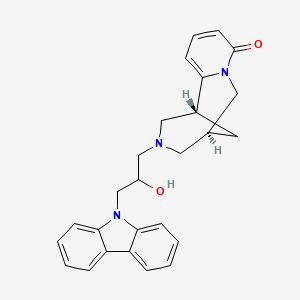![molecular formula C9H7ClN2O B14916104 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro group and a pyrrolo[2,3-b]pyridine moiety in its structure makes it a valuable scaffold for various chemical reactions and biological studies.
Preparation Methods
The synthesis of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Acylation Reaction: The 4-chloro-1H-pyrrolo[2,3-b]pyridine is then subjected to an acylation reaction using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Chemical Reactions Analysis
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration.
Chemical Biology: It serves as a probe to investigate various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one involves the inhibition of specific molecular targets such as FGFRs. Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds such as:
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: This compound has a methyl group instead of a chloro group, which may affect its reactivity and biological activity.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol:
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilyl group, which provides steric hindrance and may influence its chemical behavior.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-9-6(8(7)10)2-3-11-9/h2-4H,1H3,(H,11,12) |
InChI Key |
XIHYFBBXXNJWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1Cl)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
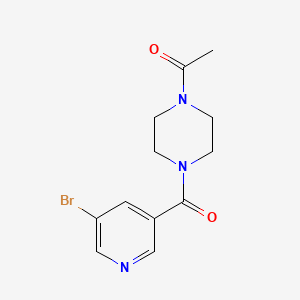
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)
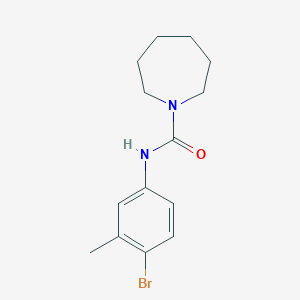
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
